![molecular formula C16H17N3O2 B2583737 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide CAS No. 710333-81-6](/img/structure/B2583737.png)
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide
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Overview
Description
Naphthalene derivatives are extensive drug resources and are used as wetting agents, surfactants, and insecticides . These derivatives exhibit unique photo physical and chemical properties . Nitrogen-containing heterocycles were employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
In a study, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities .Physical And Chemical Properties Analysis
Naphthalene dyes have rigid plane and large π-electron conjugation . They have high quantum yield and excellent photostability .Scientific Research Applications
Fungicidal Applications
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide: has been studied for its potential as a novel fungicide. Research indicates that it can inhibit the growth of Rhizoctonia solani , a plant-pathogenic fungus . The compound’s mode of action includes disrupting cell wall synthesis and metabolism, affecting cell membrane composition, and interfering with oxidoreductase activity.
Lead Compound in Drug Discovery
This compound serves as a lead compound in the drug discovery process. Its structural framework is used to develop new molecules with potential therapeutic effects. The compound’s ability to bind with various biological targets can be leveraged to create drugs with specific actions .
Molecular Docking Studies
In silico molecular docking studies utilize 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide to predict its interaction with biological targets. This helps in understanding the binding affinities and potential efficacy of the compound as a medicinal agent .
Biological Activity Profiling
The compound is used in biological assays to profile its activity across different biological pathways. This includes studying its effects on gene expression, enzyme activity, and cellular processes .
Chemical Biology Research
As a tool in chemical biology, 4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide helps in elucidating the role of specific proteins or pathways in biological systems. It can be used to modulate biological functions in a controlled manner for research purposes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-12-18-8-10-19(11-9-18)16(21)17-15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWMOIJWPVGVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-N-naphthalen-1-ylpiperazine-1-carboxamide |
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